molecular formula C12H11BrF3NOS B6356581 (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone CAS No. 1510883-89-2

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone

Cat. No.: B6356581
CAS No.: 1510883-89-2
M. Wt: 354.19 g/mol
InChI Key: FTIMIWJIBBVZNS-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a ketone derivative featuring a 2-bromo-5-(trifluoromethyl)phenyl group attached to a thiomorpholine ring via a carbonyl linker. The bromine and trifluoromethyl substituents on the aromatic ring contribute to its electron-withdrawing properties, which may influence reactivity and binding interactions in medicinal or material science applications.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIMIWJIBBVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitrile to Aldehyde

Reaction Conditions :

  • Substrate : 2-Bromo-5-(trifluoromethyl)benzonitrile

  • Reducing Agent : DIBAL-H (1.0 M in toluene, 2.1 equiv)

  • Solvent : Toluene or dichloromethane

  • Temperature : -78°C to -50°C

  • Workup : Quenching with aqueous HCl or NaOH, followed by extraction with dichloromethane.

Key Data :

YieldReaction TimePurification Method
76%2 hoursFlash chromatography (hexanes/ether 90:10)

This method achieves high regioselectivity, avoiding over-reduction to the alcohol. The aldehyde is confirmed via 1H^1H NMR (δ\delta 10.38 ppm, singlet).

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to 2-bromo-5-(trifluoromethyl)benzoic acid under controlled conditions.

Oxidizing Agents and Conditions

  • Oxidizing Agent : Potassium permanganate (KMnO4KMnO_4) or Jones reagent

  • Solvent : Aqueous acetone or sulfuric acid

  • Temperature : 0°C to room temperature

Challenges :

  • The electron-withdrawing trifluoromethyl group stabilizes the intermediate, necessitating prolonged reaction times.

  • Side products include over-oxidized derivatives, mitigated by stoichiometric control.

Formation of Acid Chloride

The carboxylic acid is converted to 2-bromo-5-(trifluoromethyl)benzoyl chloride to activate the carbonyl for subsequent coupling.

Chlorination Protocols

  • Reagents : Thionyl chloride (SOCl2SOCl_2) or oxalyl chloride ((COCl)2(COCl)_2)

  • Catalyst : Dimethylformamide (DMF, catalytic)

  • Solvent : Anhydrous dichloromethane

  • Temperature : Reflux (40–50°C)

Reaction Profile :

  • Completion within 3–4 hours, monitored by 1H^1H NMR disappearance of the carboxylic acid proton.

  • The acid chloride is typically used in situ due to hygroscopicity.

Coupling with Thiomorpholine

The final step involves reacting the acid chloride with thiomorpholine to form the target methanone.

Amidation Reaction

Conditions :

  • Base : Triethylamine (TEA) or pyridine (2.5 equiv)

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

Mechanism :

  • Nucleophilic acyl substitution by thiomorpholine’s secondary amine.

  • Yield : 65–80% after purification via recrystallization (ethyl acetate/hexanes).

Optimization Insights :

  • Excess thiomorpholine (1.2 equiv) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the acid chloride.

Alternative Pathways and Comparative Analysis

Direct Coupling from Nitrile Intermediate

A one-pot reduction-amidation strategy bypasses the aldehyde intermediate:

  • Partial Reduction : DIBAL-H reduces nitrile to aldehyde.

  • In Situ Oxidation : TEMPO/BAIB system oxidizes aldehyde to acid.

  • Chlorination and Coupling : Sequential addition of SOCl2SOCl_2 and thiomorpholine.

Advantages :

  • Reduced purification steps.

  • Overall Yield : 58%.

Grignard-Based Approaches

  • Reagent : Thiomorpholinylmagnesium bromide

  • Substrate : 2-Bromo-5-(trifluoromethyl)benzoyl chloride

  • Product : Target methanone via nucleophilic addition.

Limitations :

  • Low functional group tolerance due to bromide’s lability.

  • Yield : <40%.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Palladium-based systems for nitrile synthesis reduce raw material costs.

  • Solvent Recovery : Toluene and dichloromethane are distilled and reused in batch processes.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR :

    • Aromatic protons: δ\delta 7.68 (d, J=8.7J = 8.7 Hz), 7.54 (d, J=8.7J = 8.7 Hz).

    • Thiomorpholine protons: δ\delta 3.85 (m, 4H), 2.70 (m, 4H).

  • 13C^{13}C NMR : Carbonyl carbon at δ\delta 195.2 ppm.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored as a potential pharmaceutical agent due to its unique structural features that enhance biological activity.

  • Mechanism of Action : Similar compounds have been shown to inhibit specific enzymes critical for viral replication, such as the hepatitis C virus (HCV) NS3 protease. The presence of the bromine and trifluoromethyl groups can enhance binding affinity to target proteins, making it a candidate for antiviral drug development .
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values indicated effective concentrations for inhibiting cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.
Cell LineIC50 Value (µM)Mechanism of Action
A54925Induction of apoptosis
HeLa30Cell cycle arrest at G2/M phase

Antimicrobial Applications

Research has indicated that compounds with bromine and trifluoromethyl groups can exhibit enhanced antimicrobial properties.

  • Antimicrobial Activity : The compound was tested against several microbial strains, showing significant inhibition zones. For example:
CompoundMicrobial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Similar Compound AEscherichia coli12
Similar Compound BBacillus subtilis10

The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and leading to greater efficacy against microbial strains.

Material Science

The compound's unique chemical structure allows it to be used in developing advanced materials with specific properties.

  • Applications : It can be employed in creating polymers or coatings that require specific thermal or chemical resistance. The incorporation of halogen atoms often results in materials with enhanced stability and performance under harsh conditions .

Mechanism of Action

The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity, while the thiomorpholino group can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Phenyl Ring Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone Br, CF₃ Thiomorpholine C₁₂H₁₁BrF₃NOS* ~353.2 High electronegativity due to Br/CF₃; sulfur enhances lipophilicity
(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone Br, CF₃ 4-Methylpiperazine C₁₃H₁₄BrF₃N₂O 351.16 Basic piperazine nitrogen may improve solubility in acidic media
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone F, CH₃ Thiomorpholine C₁₂H₁₄FNOS 239.31 Lower molecular weight; methyl group increases steric bulk
Thiomorpholino(2,4,6-trichlorophenyl)methanone Cl, Cl, Cl Thiomorpholine C₁₁H₁₀Cl₃NOS 310.62 High halogen content may enhance stability; Cl substituents reduce solubility
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone NH₂, Br None (simple aryl) C₁₃H₉BrFNO 294.11 Amino group enables hydrogen bonding; soluble in DMSO/chloroform

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility: Thiomorpholine-containing compounds generally exhibit moderate lipophilicity. However, the trifluoromethyl group may reduce solubility in polar solvents, contrasting with the more soluble (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, which benefits from an amino group .
  • Thermal Stability: Halogenated analogs like Thiomorpholino(2,4,6-trichlorophenyl)methanone show higher thermal stability (predicted boiling point >400°C) due to multiple chlorine substituents, whereas the target compound’s CF₃ group may lower melting points .

Biological Activity

(2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, trifluoromethyl group, and thiomorpholine moiety. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented as follows:

C12H10BrF3NOS\text{C}_{12}\text{H}_{10}\text{BrF}_3\text{NOS}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Case Study: Antimicrobial Efficacy

In a study conducted by Mohammad et al., derivatives of related compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. Although specific data on this compound was not detailed, its structural similarity suggests potential effectiveness against these strains.

CompoundMIC (μg/mL)Target Pathogen
Compound A2.5S. aureus
Compound B5.0E. coli

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it may target the ERK/MAPK pathway, which is crucial for tumor growth.

Research Findings

In vitro studies demonstrated that compounds with similar structures inhibited cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 μM for related compounds.

Cell LineIC50 (μM)Reference
MCF-720
HeLa15

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

In Vivo Studies

Animal models have shown that related thiomorpholine derivatives reduce inflammation markers such as TNF-alpha and IL-6. While specific data for this compound is limited, the structural characteristics suggest similar effects.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEfficacyReference
AntimicrobialPotential against S. aureus, E. coli
AnticancerInhibitory effects on MCF-7 and HeLa
Anti-inflammatoryModulation of TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone with high purity?

  • Methodological Answer : The synthesis typically involves coupling a brominated trifluoromethyl phenyl precursor with thiomorpholine. A two-step approach is recommended:

Friedel-Crafts Acylation : React 2-bromo-5-(trifluoromethyl)benzoyl chloride with thiomorpholine using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

  • Key Considerations : The electron-withdrawing trifluoromethyl group may slow acylation; elevated temperatures (50–60°C) can enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to identify thiomorpholine protons (δ 2.6–3.2 ppm, multiplet) and the trifluoromethyl group (¹⁹F NMR δ -62 to -65 ppm). The bromine atom may cause splitting in aromatic protons .
  • IR : Confirm carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and thiomorpholine C-S vibrations at 650–700 cm⁻¹ .
  • X-ray Crystallography : Resolve bond angles and torsional strain between the trifluoromethyl group and thiomorpholine ring. Compare with analogs like (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C (75% RH) for 4 weeks. Analyze via HPLC for decomposition products (e.g., hydrolysis of the ketone group).
  • Light Sensitivity : Expose to UV (254 nm) and monitor absorbance changes. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around the bromine and trifluoromethyl groups. Compare HOMO-LUMO gaps with analogs to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against targets like cytochrome P450 or kinases using AutoDock Vina. The thiomorpholine sulfur may form hydrophobic interactions, while the trifluoromethyl group enhances binding entropy .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Re-test under controlled conditions (e.g., fixed DMSO concentration, cell passage number).
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity alongside cell-based assays. For example, discrepancies in antimicrobial activity may arise from membrane permeability variations .
  • Purity Reassessment : Trace impurities (e.g., unreacted benzoyl chloride) can skew results. Quantify via LC-MS .

Q. How does the thiomorpholine moiety influence SAR compared to morpholine analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Synthesize morpholine and thiomorpholine derivatives. Test in parallel for:
  • Lipophilicity : Measure logP (thiomorpholine increases lipophilicity by ~0.5 units).
  • Metabolic Stability : Incubate with liver microsomes; sulfur in thiomorpholine may reduce CYP-mediated oxidation .
  • Case Study : In antimicrobial assays, thiomorpholine derivatives show 2–3x higher potency than morpholine analogs, likely due to enhanced membrane penetration .

Q. What experimental designs mitigate challenges in studying the compound’s interactions with biomolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins like serum albumin. The trifluoromethyl group may contribute to entropy-driven binding .
  • Fluorescence Quenching : Monitor Trp residue interactions in enzyme active sites. Corrections for inner-filter effects are critical due to the compound’s UV absorbance .

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